molecular formula C8H5Cl2N3O2 B7888612 4-Chloro-6-nitroquinazoline hydrochloride CAS No. 220488-24-4

4-Chloro-6-nitroquinazoline hydrochloride

Cat. No.: B7888612
CAS No.: 220488-24-4
M. Wt: 246.05 g/mol
InChI Key: QEUSEKYHDPJEEK-UHFFFAOYSA-N
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Description

4-Chloro-6-nitroquinazoline hydrochloride is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitroquinazoline hydrochloride typically involves a multi-step process starting from 2-amino-4-chlorobenzoic acid. The general synthetic route includes:

    Condensation: 2-amino-4-chlorobenzoic acid is condensed with formamide to form 4-chloroquinazolin-2-one.

    Nitration: The 4-chloroquinazolin-2-one is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position, forming 4-chloro-6-nitroquinazolin-2-one.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitroquinazoline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group at the 6-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Reduction: 4-Chloro-6-aminoquinazoline.

    Oxidation: Various oxidized quinazoline derivatives depending on the specific conditions.

Scientific Research Applications

4-Chloro-6-nitroquinazoline hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including anticancer agents and tyrosine kinase inhibitors.

    Biological Studies: The compound is used in studies to understand the biological activity of quinazoline derivatives and their interactions with biological targets.

    Chemical Synthesis: It is a valuable building block for the synthesis of more complex quinazoline-based compounds.

    Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitroquinazoline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, the compound can exert anticancer effects by blocking the signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloro-6-nitroquinazoline: Similar structure with an additional chlorine atom at the 7-position.

    4-Chloro-6-aminoquinazoline: The nitro group is reduced to an amino group.

    4-Chloroquinazoline: Lacks the nitro group at the 6-position.

Uniqueness

4-Chloro-6-nitroquinazoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and nitro groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-nitroquinazoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O2.ClH/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8;/h1-4H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUSEKYHDPJEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594895
Record name 4-Chloro-6-nitroquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220488-24-4
Record name Quinazoline, 4-chloro-6-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220488-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-nitroquinazoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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